3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester
Overview
Description
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester is an organic compound that belongs to the class of phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
The synthesis of pyrazole derivatives has been extensively studied. For instance, 3,5-substituted pyrazole derivatives can be synthesized in good yield by the treatment of terminal alkynes with aromatic aldehyde, molecular iodine, and hydrazines . Another method involves the condensation of a chalcone with p-((t-butyl)phenyl)hydrazine in the presence of copper triflate and 1-butyl-3-methylimidazolium hexafluorophosphate .
Molecular Structure Analysis
The molecular structure of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester can be represented by the formula C14H16N2O2 . The InChI representation of the molecule is InChI=1S/C14H16N2O2/c1-4-18-14(17)13-10(2)15-16(11(13)3)12-8-6-5-7-9-12/h5-9H,4H2,1-3H3
.
Chemical Reactions Analysis
The chemical reactions involving pyrazole derivatives are diverse. For instance, the ring-closure is performed using the Vilsmeier–Haack formylation reaction .
Physical And Chemical Properties Analysis
The molecular weight of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester is 244.29 g/mol . It has a XLogP3 value of 3.1, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound are 244.121177757 g/mol . The topological polar surface area is 44.1 Ų .
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Processes : This compound can be synthesized from ethyl or methyl 3-oxoalkanoates reacting with N,N-dimethylformamide dimethyl acetal, producing a series of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates. These react with phenylhydrazine to afford esters of 5-substituted 1-phenyl-1H-pyrazole-4-carboxylic acids in high yields. These esters can then be hydrolyzed to the relative carboxylic acids, which are further converted to 5-substituted 1-phenyl-1H-pyrazoles (Menozzi, Mosti, & Schenone, 1987).
Potential Pharmacological Applications
- Analgesic and Anti-inflammatory Properties : A study synthesized a series of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters, including a compound closely related to 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester. These compounds demonstrated significant analgesic and anti-inflammatory activities, suggesting potential medicinal applications (Gokulan, Jayakar, Alagarsamy, & Solomon, 2012).
Applications in Nonlinear Optics
- Nonlinear Optical Materials : Certain derivatives of 1-phenyl-1H-pyrazole-4-ethyl carboxylates, including compounds structurally related to the subject chemical, have shown potential as nonlinear optical (NLO) materials. These compounds exhibit significant optical nonlinearity, making them candidates for optical limiting applications (Chandrakantha et al., 2013).
Future Directions
The future directions in the research of pyrazole derivatives are promising. Given their diverse biological activities, these compounds are potential candidates for the development of new therapeutic agents . Further studies are needed to explore their potential applications in medicine and other fields.
properties
IUPAC Name |
ethyl 3,5-dimethyl-1-phenylpyrazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-4-18-14(17)13-10(2)15-16(11(13)3)12-8-6-5-7-9-12/h5-9H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIZDUYEIRRDAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1C)C2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349672 | |
Record name | 3,5-DIMETHYL-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLIC ACID ETHYL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90349672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester | |
CAS RN |
89193-18-0 | |
Record name | 3,5-DIMETHYL-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLIC ACID ETHYL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90349672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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